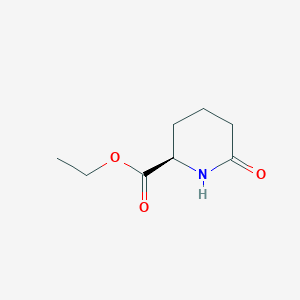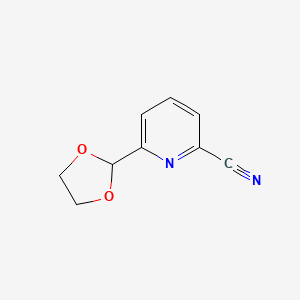
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine is an organic compound that features a pyridine ring substituted with a dioxolane ring and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6-cyanopyridine typically involves the reaction of a pyridine derivative with a dioxolane precursor. One common method is the reaction between 2-bromopyridine and 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the cyano group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6-cyanopyridine involves its interaction with molecular targets and pathways within biological systems. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog without the pyridine ring, used as a solvent and in polymer chemistry.
2-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of a cyano group, used in organic synthesis.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group, used in Wittig reactions.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6-cyanopyridine is unique due to the presence of both the dioxolane ring and the cyano group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
208111-02-8 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
6-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-6-7-2-1-3-8(11-7)9-12-4-5-13-9/h1-3,9H,4-5H2 |
Clé InChI |
CPQZHOSAXKYICE-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=CC(=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
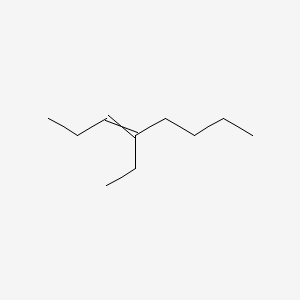
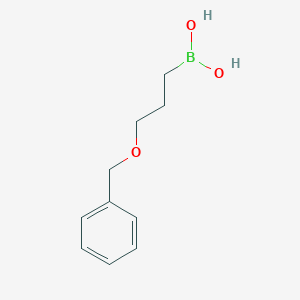
![2,3-dihydro-3,3-dimethylFuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13933993.png)
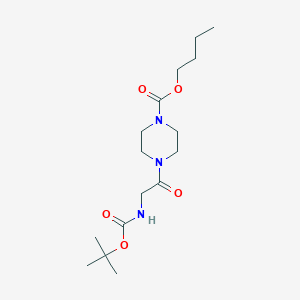
![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)
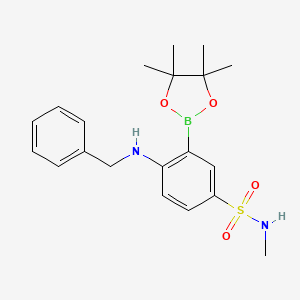
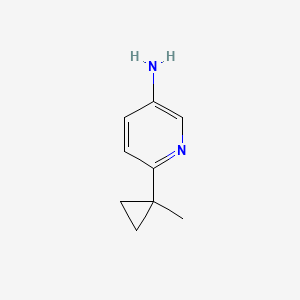
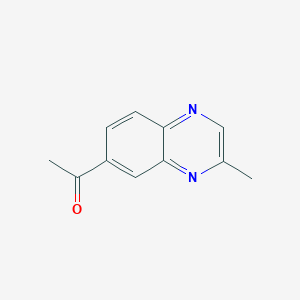
![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)
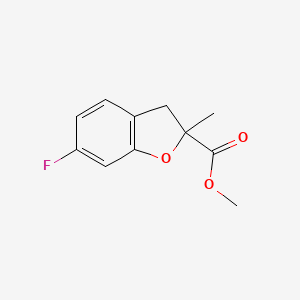
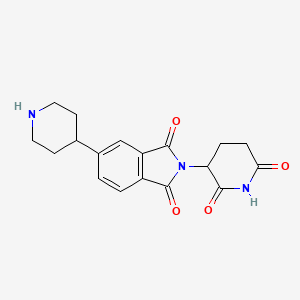
![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
